N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide is a structurally complex carboxamide derivative featuring a cyclopropyl group, a hydroxyethyl linker, and two furan rings. Its structural analogs, however, offer insights into its likely behavior and synthesis pathways .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCSNRBSWXEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and condensation . The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide is with a molecular weight of approximately 289.306 g/mol. The compound features a furan ring, which is known for its biological activity, and a cyclopropyl group that may enhance its pharmacological properties.
Medicinal Chemistry Applications
1. Antipsychotic Properties:
this compound has been investigated for its potential in treating schizophrenia. Similar compounds have been linked to the modulation of dopamine receptors, which are critical in managing psychotic disorders. For instance, research into related compounds has shown promise in improving cognitive functions while minimizing side effects typically associated with antipsychotic medications .
Case Study:
A study focusing on the synthesis of related compounds demonstrated that derivatives of furan-based carboxamides exhibited selective antagonistic activity towards D3/D2 dopamine receptors. This highlights the potential of this compound as a candidate for further development into antipsychotic agents .
2. Anti-inflammatory Effects:
Research indicates that compounds containing furan moieties can exhibit anti-inflammatory properties. The structural characteristics of this compound suggest it may interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Case Study:
In vitro studies on similar furan derivatives have shown significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting that this compound could potentially be effective in reducing inflammation in various models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituents attached to the carboxamide core. Below is a detailed comparison:
Core Carboxamide Derivatives
Key Observations :
- Planarity vs. Conformational Flexibility : Unlike N-(2-nitrophenyl)furan-2-carboxamide, which exhibits a planar amide core due to intramolecular H-bonding (N1⋯O3: 2.615 Å) , the target compound’s cyclopropyl and hydroxyethyl groups likely disrupt planarity, increasing conformational flexibility.
- Hydrophilicity : The hydroxyethyl group in the target compound may enhance solubility in polar solvents compared to halogenated (e.g., bromophenyl) or nitro-substituted analogs .
Physicochemical Properties
Notes:
- The target compound’s dual furan rings and cyclopropane may increase crystallinity, akin to N-(2-nitrophenyl)furan-2-carboxamide, which forms helical chains via C2-H2⋯O2 interactions .
- The hydroxyethyl group could enable hydrogen bonding with biological targets, a feature absent in bromophenyl or nitro-substituted analogs .
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide (commonly referred to as CPFC) is a synthetic compound notable for its unique structural features, including a cyclopropyl group and a furan ring. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of CPFC is , with a molecular weight of approximately 239.26 g/mol. The compound's structure allows for various interactions with biological systems, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.26 g/mol |
| Functional Groups | Carboxamide, Hydroxyethyl, Furan, Cyclopropyl |
CPFC exhibits its biological activity through several mechanisms:
- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and related symptoms.
- Receptor Interaction : CPFC can interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Its structural components allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to antimicrobial effects.
Antimicrobial Properties
Research indicates that CPFC possesses significant antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
In vitro studies have shown that CPFC can significantly reduce the production of pro-inflammatory cytokines in activated immune cells. This effect positions it as a candidate for treating inflammatory diseases.
Neuroprotective Potential
Recent investigations have highlighted CPFC's neuroprotective properties in models of neurodegenerative diseases. The compound appears to mitigate neuronal cell death induced by oxidative stress, indicating its potential use in therapies for conditions like Alzheimer's disease.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antibacterial effects of CPFC.
- Method : Disk diffusion method against E. coli and S. aureus.
- Results : Showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
-
Inflammation Model Study :
- Objective : To assess anti-inflammatory effects in LPS-stimulated macrophages.
- Method : Measurement of cytokine levels (TNF-α, IL-6).
- Results : CPFC treatment led to a marked decrease in cytokine production, supporting its anti-inflammatory potential.
-
Neuroprotection Study :
- Objective : To explore neuroprotective effects in neuronal cell cultures exposed to oxidative stress.
- Method : Cell viability assays post-treatment with CPFC.
- Results : Increased cell survival rates were observed, indicating protective effects against oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]furan-2-carboxamide and its analogs?
- Methodology :
- Step 1 : React furan-2-carbonyl chloride with a cyclopropyl-substituted amine (e.g., 2-amino-2-cyclopropylethanol) in acetonitrile under reflux conditions (3–5 hours) .
- Step 2 : Purify the product via recrystallization (e.g., chloroform/methanol mixtures) or column chromatography.
- Key modifications : Introduce substituents on the furan or cyclopropyl groups by varying the starting materials (e.g., halogenated furans or amines) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Core techniques :
- IR spectroscopy : Identify functional groups (e.g., hydroxyl at ~3300 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assign protons (e.g., furan ring protons at δ 6.3–7.5 ppm) and carbons (amide carbonyl at ~165–170 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., molecular ion peak at m/z 300–315) and fragmentation patterns .
Q. What structural features of this compound suggest potential bioactivity?
- Key motifs :
- Furan rings : Participate in π-π stacking with aromatic residues (e.g., Tyr158 in enoyl-ACP reductase) .
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
- Hydroxyethyl chain : Facilitates hydrogen bonding with polar residues (e.g., Met103) .
- Structural analogs : Derivatives with nitro or methyl groups show improved MIC values (e.g., 3.1 µg/mL against M. tuberculosis H37Rv) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action against enoyl-ACP reductase?
- Protocol :
- Step 1 : Use AutoDock Vina or Schrödinger Suite to dock the compound into the enzyme’s active site (PDB: 2H7M).
- Step 2 : Analyze hydrogen bonds (e.g., with Tyr158) and hydrophobic interactions (e.g., with Met103) .
- Validation : Compare binding scores (ΔG values) with known inhibitors (e.g., isoniazid).
Q. How can researchers resolve discrepancies between PASS-predicted bioactivity and experimental results?
- Example : A compound with low PASS scores (Pa < 0.5) may exhibit unexpected activity due to:
- Off-target effects : Interaction with secondary enzymes (e.g., cytochrome P450).
- Assay variability : Differences in bacterial strain susceptibility (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
Q. What in vitro models are suitable for assessing anti-mycobacterial activity?
- Recommended models :
- Alamar Blue assay : Quantify viability of M. tuberculosis H37Rv via fluorescence/resazurin reduction .
- MIC determination : Use Middlebrook 7H9 broth with serial dilutions (0.1–100 µg/mL) .
- Data interpretation :
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Fb | 3.1 | |
| Fe | 3.1 |
Q. How do structural modifications (e.g., cyclopropyl substitution) impact SAR?
- SAR trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
